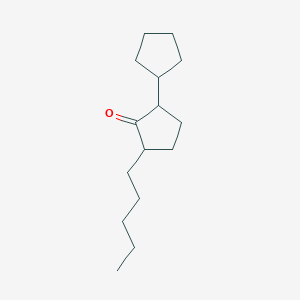
2-n-Pentyl-5-cyclopentylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Pentyl-5-cyclopentylcyclopentanone: is an organic compound with a complex structure that includes both pentyl and cyclopentyl groups attached to a cyclopentanone core. This compound is a colorless liquid with a complex floral, aromatic, fruity odor and a lactonic undertone . It is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-n-Pentyl-5-cyclopentylcyclopentanone is typically synthesized through an aldol condensation reaction. This involves the condensation of cyclopentanone with the corresponding aliphatic aldehydes to form 2-alkylidenecyclopentanone, followed by hydrogenation of the double bond . The aldol reaction can be efficiently performed using nitrogen-containing bases such as proline and piperidine in the presence of acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation is common to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-n-Pentyl-5-cyclopentylcyclopentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Chemistry: 2-n-Pentyl-5-cyclopentylcyclopentanone is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and fragrances .
Biology and Medicine:
Industry: In the fragrance industry, this compound is valued for its unique odor profile and is used in jasmine, herbal, and lavender compositions .
Mechanism of Action
The exact mechanism of action for 2-n-Pentyl-5-cyclopentylcyclopentanone is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-Heptylcyclopentanone: Similar in structure but with a heptyl group instead of a pentyl group.
Cyclopentanone: The core structure without the pentyl and cyclopentyl groups.
Uniqueness: 2-n-Pentyl-5-cyclopentylcyclopentanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and applications, particularly in the fragrance industry.
Properties
CAS No. |
496923-10-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-cyclopentyl-5-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-14H,2-11H2,1H3 |
InChI Key |
WZNNZIAZTJFUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C1=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















